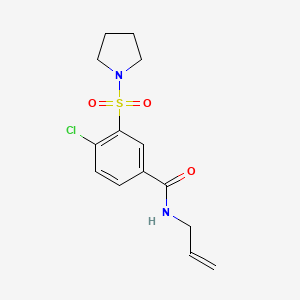
N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever. It also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide has been found to exhibit several biochemical and physiological effects. It reduces the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also decreases the levels of reactive oxygen species, which are known to contribute to inflammation and tissue damage. Additionally, it increases the levels of endogenous antioxidants such as glutathione, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide is its broad-spectrum antimicrobial activity. It has been found to be effective against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. Another advantage is its potent anti-inflammatory and analgesic activities, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for research on N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use as a therapeutic agent for inflammatory disorders such as arthritis. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials.
Another potential application is its use as an antimicrobial agent. Research is needed to determine its mechanism of action against microorganisms and to evaluate its effectiveness in vivo.
Finally, there is a need to investigate the potential of N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide as a lead compound for the development of new drugs with improved pharmacological properties. This could involve the synthesis of analogs with enhanced solubility, potency, and selectivity.
Aplicaciones Científicas De Investigación
N-allyl-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess potent antimicrobial properties against a variety of bacterial and fungal strains.
Propiedades
IUPAC Name |
4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-2-7-16-14(18)11-5-6-12(15)13(10-11)21(19,20)17-8-3-4-9-17/h2,5-6,10H,1,3-4,7-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWJBYJOGTSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
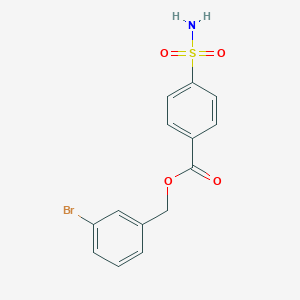
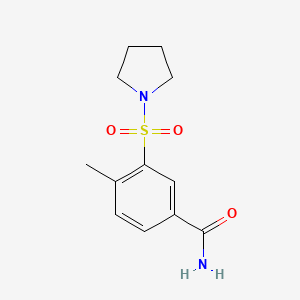
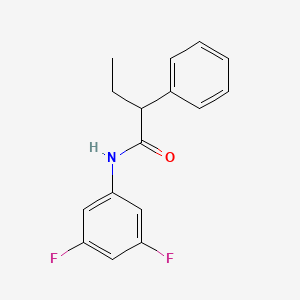
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
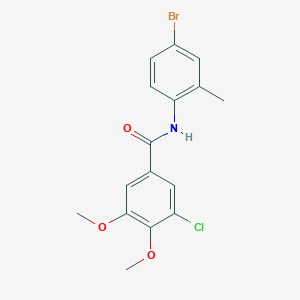
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
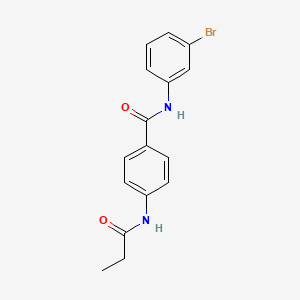
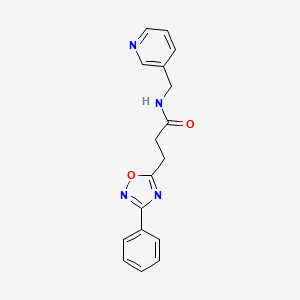
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)

![2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B4394198.png)